molecular formula C8H7BrN2 B13507120 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine

6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13507120
M. Wt: 211.06 g/mol
InChI Key: UOYKOIDAEKATOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolopyridine Systems in Contemporary Organic Chemistry

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. mdpi.com This structural motif is a cornerstone in contemporary organic and medicinal chemistry due to its presence in numerous biologically active molecules. nih.gov The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental building block in pharmaceuticals and materials science. numberanalytics.com Its fusion with a pyrrole ring creates a scaffold that serves as a versatile template for drug discovery.

The significance of the pyrrolopyridine core is underscored by its role in the development of inhibitors for various enzymes and receptors. For instance, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as potent inhibitors of fibroblast growth factor receptors (FGFRs) and phosphodiesterase 4B (PDE4B). rsc.orgnih.gov Similarly, analogues based on the pyrrolo[2,3-d]pyrimidine scaffold have been designed as inhibitors of colony-stimulating factor 1 receptor (CSF1R), a validated target in drug discovery. mdpi.com The utility of these systems extends to creating compounds with potential antiviral and antimicrobial properties. mdpi.comnih.gov The inherent chemical properties of the pyrrolopyridine nucleus, influenced by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring, provide a rich platform for synthetic modification and the exploration of structure-activity relationships (SAR).

Structural Characteristics of the 6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine Core

The compound this compound is a specific derivative of the 4-azaindole (B1209526) family. Its core structure is a planar, bicyclic aromatic system where a pyrrole ring is fused to a pyridine ring between the pyridine's carbon atoms at positions 2 and 3.

Key structural features include:

Fused Ring System: The molecule is built upon the 1H-pyrrolo[3,2-b]pyridine framework. nih.gov

Substitution Pattern: A bromine atom is attached at the C-6 position of the pyridine ring, and a methyl group is located at the adjacent C-5 position.

Pyrrole Nitrogen: The pyrrole ring contains a nitrogen atom at position 1, which bears a hydrogen atom, denoted by the 1H prefix.

The presence of the electronegative bromine atom and the electron-donating methyl group on the pyridine portion of the scaffold significantly influences the molecule's electronic distribution, reactivity, and potential for intermolecular interactions. These substituents provide synthetic handles for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

Below is a data table summarizing the key properties of this compound.

PropertyValue
CAS Number 2243222-49-1
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
SMILES Code CC1=C(Br)C=C(NC=C2)C2=N1
Parent Compound 1H-Pyrrolo[3,2-b]pyridine

Data sourced from BLDpharm. bldpharm.com

Overview of Academic Research Trajectories Pertaining to the Chemical Compound and its Analogues

Academic research into this compound and its analogues focuses primarily on their utility as intermediates in the synthesis of more complex, biologically active molecules. The strategic placement of the bromo and methyl groups makes this compound a valuable building block for creating libraries of derivatives for screening in drug discovery programs.

Research on closely related analogues highlights the potential applications of this chemical class:

Synthesis of Bioactive Agents: The unsubstituted analogue, 6-Bromo-1H-pyrrolo[3,2-b]pyridine, is utilized in the preparation of compounds aimed at treating viral diseases, respiratory illnesses, and inflammatory conditions. chemicalbook.com This suggests that the 6-bromo-pyrrolo[3,2-b]pyridine scaffold is a privileged structure for accessing molecules with therapeutic potential.

Enzyme Inhibition: A scaffold-hopping experiment identified the isomeric 1H-pyrrolo[2,3-b]pyridine core as a productive replacement for other heterocyclic systems in designing PDE4B inhibitors. nih.gov Further research has explored derivatives of this scaffold as potent inhibitors of FGFRs, which are attractive targets for cancer therapy. rsc.org

Synthetic Methodology: The synthesis of the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold has been achieved through a multi-step process starting from 5-bromo-2-methyl-3-nitropyridine, involving a reaction with N,N-dimethylformamide dimethyl acetal (B89532) followed by reductive cyclization using iron in acetic acid. echemi.com Such synthetic routes are crucial for accessing these building blocks for further chemical exploration.

While specific studies detailing the direct biological applications of this compound are not extensively documented in readily available literature, its structure strongly positions it as a key intermediate for developing novel chemical entities, particularly in the fields of medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-6(9)4-8-7(11-5)2-3-10-8/h2-4,10H,1H3

InChI Key

UOYKOIDAEKATOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN2)Br

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 5 Methyl 1h Pyrrolo 3,2 B Pyridine and Analogues

Strategies for Pyrrolopyridine Core Construction

Cyclization Reactions for Pyrrole (B145914) Ring Formation

A common and effective method for constructing the pyrrole ring of the 1H-pyrrolo[3,2-b]pyridine system involves the cyclization of appropriately substituted pyridine (B92270) precursors. One notable approach begins with a substituted pyridine, such as 2-amino-3-alkynyl-5-methylpyridine. The intramolecular cyclization of such precursors, often catalyzed by transition metals, leads to the formation of the fused pyrrole ring, yielding the 5-methyl-1H-pyrrolo[3,2-b]pyridine core.

Another powerful strategy is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction. This method utilizes readily available amino-o-bromopyridines and alkenyl bromides to construct the azaindole nucleus in a straightforward manner. acs.org This approach offers a versatile route to variously substituted azaindoles.

A specific synthesis for the isomeric 6-bromo-1H-pyrrolo[3,2-c]pyridine, which shares the pyrrolopyridine core, starts from 2-bromo-5-methylpyridine. This highlights the utility of substituted pyridines as foundational starting materials. The synthesis proceeds through oxidation to the corresponding pyridine-1-oxide, followed by nitration and subsequent reaction with dimethylformamide dimethyl acetal (B89532). The resulting intermediate undergoes reductive cyclization with iron in acetic acid to furnish the pyrrolopyridine core.

Annulation Strategies for Pyridine Ring Integration

Annulation strategies, where a pyridine ring is constructed onto a pre-existing pyrrole, offer an alternative route to the pyrrolopyridine scaffold. These methods often involve the reaction of a pyrrole derivative bearing appropriate functional groups that can undergo cyclization to form the six-membered pyridine ring. While less common for the synthesis of the 1H-pyrrolo[3,2-b]pyridine isomer, these strategies are valuable in the broader context of pyrrolopyridine synthesis.

Fischer Indole (B1671886) Cyclization and Related Methodologies for Azaindole Frameworks

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles and can be adapted for the synthesis of azaindoles. digitellinc.comacs.orgchemrxiv.org This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed from the corresponding pyridylhydrazine and a ketone or aldehyde. For the synthesis of 6-azaindoles, a 4-pyridylhydrazine derivative would be the key starting material. The reaction proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic pyrrole ring. The success of the Fischer indole synthesis for azaindoles can be influenced by the electronic properties of the pyridine ring, with electron-donating groups often facilitating the reaction. chemrxiv.org

Regioselective Functionalization Approaches to the Pyrrolopyridine System

Once the 5-methyl-1H-pyrrolo[3,2-b]pyridine core is assembled, the next critical step is the regioselective introduction of a bromine atom at the 6-position.

Electrophilic Bromination Utilizing N-Bromosuccinimide (NBS)

Electrophilic aromatic bromination is a common method for introducing bromine onto aromatic and heteroaromatic rings. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its mild and selective nature. researchgate.net The bromination of 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) has been shown to occur predominantly at the 3-position of the pyrrole ring. However, the regioselectivity of bromination on the 1H-pyrrolo[3,2-b]pyridine system is directed by the position of the substituents on the pyridine ring.

For the synthesis of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, the starting material would be 5-methyl-1H-pyrrolo[3,2-b]pyridine. The methyl group at the 5-position is an ortho-, para-directing group, which would activate the pyridine ring towards electrophilic substitution. The bromine would be directed to the positions ortho and para to the methyl group. In this case, the 6-position is ortho to the activating methyl group, making it a favorable site for bromination. The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or dichloromethane (B109758), often at room temperature or with gentle heating.

A patent describes the bromination of a 1H-pyrrolo[2,3-b]pyridine derivative at the 3-position using NBS in dichloromethane with triethylamine (B128534) as a base. While this pertains to a different isomer, it demonstrates the utility of NBS for the bromination of the pyrrolopyridine scaffold.

Directed Bromination Strategies

Directed metalation-bromination offers a powerful tool for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic compounds. This strategy involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the ring. The resulting organometallic intermediate is then quenched with an electrophilic bromine source, such as elemental bromine or N-bromosuccinimide, to introduce the bromine atom at the desired position.

Below is a table summarizing the key synthetic intermediates and the target compound.

Compound NameStructure
2-amino-3-alkynyl-5-methylpyridine
5-methyl-1H-pyrrolo[3,2-b]pyridine
This compound
4-pyridylhydrazone
N-Bromosuccinimide (NBS)
2-bromo-5-methylpyridine
2-bromo-5-methylpyridine-1-oxide
6-bromo-1H-pyrrolo[3,2-c]pyridine
1H-pyrrolo[2,3-b]pyridine
1H-pyrrolo[3,2-b]pyridine

Note: The structures for some of the generic compound classes are not provided as they represent a range of possible molecules.

Introduction of Methyl Substituents at Specific Positions

The strategic placement of methyl groups on the pyrrolo[3,2-b]pyridine core can significantly influence the pharmacological properties of the resulting molecules. While a direct, one-step synthesis of this compound is not prominently documented, a common approach involves the construction of the core followed by the introduction of the methyl group, or the use of a pre-methylated starting material.

One established route to the 6-bromo-1H-pyrrolo[3,2-b]pyridine core, a precursor to the target molecule, begins with 5-bromo-2-methyl-3-nitropyridine. echemi.com This starting material undergoes a reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a reductive cyclization, typically using iron in acetic acid, to yield the 6-bromo-1H-pyrrolo[3,2-b]pyridine scaffold. echemi.com The introduction of the methyl group at the 5-position would then require a subsequent regioselective methylation step.

For the synthesis of 5-substituted 1H-pyrrolo[3,2-b]pyridines in general, a copper(I) iodide-catalyzed cyclization of 2-prop-1-ynylpyridin-3-amines has been reported. nih.gov This methodology allows for the introduction of various substituents at the 5-position of the heterocyclic core, which could potentially be adapted for the introduction of a methyl group.

Advanced Synthetic Routes to Substituted Pyrrolo[3,2-b]pyridines

To efficiently generate libraries of compounds for drug discovery, advanced synthetic strategies such as convergent and parallel synthesis are employed.

Convergent Synthesis of the Target Compound

A convergent synthetic approach for this compound would involve the synthesis of two or more key fragments that are then combined in the final stages. This strategy offers greater efficiency and flexibility. For instance, a substituted pyridine fragment and a pyrrole precursor could be synthesized separately and then fused to form the desired bicyclic system.

A potential convergent route could utilize a substituted 2-aminopyridine (B139424) derivative and a suitable three-carbon synthon to construct the pyrrole ring. The specific substitution pattern on the pyridine precursor would ultimately define the final substitution on the pyrrolo[3,2-b]pyridine core.

Parallel Synthesis of Structurally Related Analogues

Parallel synthesis is a powerful tool for rapidly generating a library of structurally related compounds. This is often achieved by utilizing a common intermediate that can be diversified through a series of reactions with different building blocks.

For the synthesis of a library of this compound analogues, the 6-bromo moiety serves as a convenient handle for diversification using cross-coupling reactions. A parallel synthesis workflow could involve the initial large-scale synthesis of the this compound core. This core compound can then be distributed into an array of reaction vessels, where it is reacted with a diverse set of boronic acids (for Suzuki coupling) or amines (for Buchwald-Hartwig amination) to generate a library of analogues with various substituents at the 6-position.

Catalytic Systems in Pyrrolopyridine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of complex heterocyclic molecules like pyrrolopyridines. Palladium-catalyzed cross-coupling reactions and acid-catalyzed cyclizations are particularly important in this context.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the pyrrolopyridine scaffold, particularly for the synthesis of analogues. The bromine atom at the 6-position of the target compound is ideally positioned for such transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling the this compound with a wide range of aryl or heteroaryl boronic acids or esters. This enables the introduction of diverse aromatic and heteroaromatic moieties at the 6-position, which is a common strategy for modulating the biological activity of kinase inhibitors and other therapeutic agents. mdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyrrolopyridine core. This is a valuable method for creating analogues with different amine substituents, which can act as hydrogen bond donors or acceptors and significantly impact target binding. mdpi.com

The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions and can be optimized to achieve high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Scaffolds

Coupling ReactionReactantsCatalyst/LigandProduct Type
Suzuki-Miyaura6-halo-pyrrolopyrimidine, Arylboronic acidPd(dppf)Cl₂6-Aryl-pyrrolopyrimidine
Buchwald-Hartwig6-chloro-pyrrolopyrimidine, AminePd(OAc)₂ / BINAP6-Amino-pyrrolopyrimidine

Note: This table provides examples of reactions on a related pyrrolopyrimidine scaffold to illustrate the general applicability of these methods.

Acid-Catalyzed Cyclizations (e.g., Polyphosphoric Acid)

Acid catalysts are frequently used to promote cyclization reactions in the synthesis of heterocyclic compounds. Polyphosphoric acid (PPA) is a particularly effective reagent for these transformations due to its strong dehydrating and acidic properties.

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

A crucial step in the synthesis of many pyrrolo[3,2-b]pyridine analogues involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or other substituents. The choice of catalyst system, including the palladium source and the associated ligand, is a primary factor influencing reaction outcomes. For instance, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridine amines, a screening of conditions revealed significant differences in yield and reaction speed. The use of a Pd(OAc)2/RuPhos catalyst system in tert-butanol (B103910) was found to be highly efficient, affording a 68% isolated yield in just five minutes. In contrast, employing other catalyst systems like Pd(PPh3)4 or Pd2(dba)3 required longer reaction times and different temperatures to achieve comparable results, highlighting the importance of catalyst selection. mdpi.com

The solvent system and reaction temperature are also pivotal variables. A study on the synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, an analogue, utilized microwave-assisted heating to accelerate the reaction, completing the synthesis in 30 minutes at 85 °C in 1,4-dioxane. nih.gov Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.gov For Suzuki couplings, a mixture of an organic solvent and water, such as 1,4-dioxane/H2O, is commonly employed with a base like K2CO3 or Cs2CO3 to facilitate the reaction. mdpi.comnih.gov The optimal temperature for these couplings can range from 80 °C to 125 °C, depending on the specific substrates and catalyst used. nih.gov

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%)Reference
Pd(OAc)2 / BINAPCs2CO31,4-Dioxane11090 min72 mdpi.com
Pd(dppf)Cl2K2CO3EtOH/H2O9010 min- mdpi.com
Pd(PPh3)4K2CO31,4-Dioxane/H2O12526 min- nih.gov
Cu(OAc)2 / PyridineK2CO31,4-Dioxane8530 min- nih.gov

Furthermore, for analogues requiring N-alkylation, the choice of solvent can dramatically influence reaction selectivity and yield. In the synthesis of a radiolabeled purine (B94841) analogue, it was found that less polar solvents, such as tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) (AcOEt), improved the desired isomer's selectivity compared to more conventional polar aprotic solvents like DMF or acetonitrile. However, this change necessitated higher reaction temperatures (140-180 °C) to drive the reaction to completion. A further optimization involved changing the alkylating agent from methyl iodide to the more reactive methyl triflate, which allowed the reaction to proceed efficiently at a lower temperature of 100 °C while maintaining the improved selectivity. This demonstrates a multi-variable optimization strategy, balancing solvent, temperature, and reagent choice to achieve the most efficient outcome.

SolventTemperature (°C)Methylating AgentOutcome
DMF, Acetonitrile100[11C]CH3ILower selectivity
THF, AcOEt, 2-MeTHF140-180[11C]CH3IImproved selectivity, but high temperature needed
THF, AcOEt, 2-MeTHF100[11C]CH3OTfImproved selectivity and efficient conversion at lower temperature

Advanced Spectroscopic and Structural Characterization of 6 Bromo 5 Methyl 1h Pyrrolo 3,2 B Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine can be assembled.

Detailed ¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the N-H proton, the aromatic protons on the pyrrolopyridine core, and the methyl group protons.

The electron-withdrawing nature of the nitrogen atoms and the bromine atom, combined with the electron-donating effect of the methyl group, will influence the chemical shifts. The N-H proton of the pyrrole (B145914) ring typically appears as a broad singlet at a very downfield position, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The methyl group protons would appear as a sharp singlet, likely in the range of 2.3–2.6 ppm. The remaining aromatic protons (H2, H3, and H7) will have characteristic chemical shifts and coupling patterns that are crucial for their assignment.

For comparison, the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine exhibits signals at δ 11.91 (bs, 1H, HN1), 8.30 (d, J = 2.2 Hz, 1H, HC6), 8.20 (d, J = 2.0 Hz, 1H, HC4), 7.63 (t, J = 2.8 Hz, 1H, HC2), and 6.50 (m, 1H, HC3). Based on this and general substituent effects, a predicted ¹H NMR data table for this compound is presented below.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 (N-H) 11.5 - 12.5 Broad Singlet -
H7 8.0 - 8.3 Singlet -
H2 7.5 - 7.7 Doublet ~3.0
H3 6.5 - 6.7 Doublet ~3.0
5-CH₃ 2.3 - 2.6 Singlet -

¹³C NMR Chemical Shift Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The spectrum of this compound is expected to show eight distinct signals corresponding to its eight carbon atoms.

The carbon atom attached to the bromine (C6) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons (C3a, C5, C7a) will generally show lower intensity peaks compared to the protonated carbons. The methyl carbon will appear at a characteristic upfield position (15-25 ppm). The chemical shifts for the carbons of the pyridine (B92270) and pyrrole rings are sensitive to the positions of the nitrogen atoms and substituents.

Data from related pyridine and pyrrole derivatives suggest the likely chemical shift ranges for the carbon framework. researchgate.netrsc.org For instance, in substituted pyridines, carbons adjacent to the nitrogen are typically deshielded and appear at lower field.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C7a 145 - 150
C5 140 - 145
C2 125 - 130
C3a 122 - 127
C7 115 - 120
C6 110 - 115
C3 100 - 105
5-CH₃ 15 - 25

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons, primarily establishing the H2-H3 correlation within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals for H2, H3, H7, and the methyl protons to their corresponding carbon signals (C2, C3, C7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The methyl protons (5-CH₃) to C5, C6, and potentially C7a.

H7 to C5 and C3a.

H2 to C3, C3a, and C7a.

H3 to C2 and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximities between protons. It could show correlations between the methyl protons and H7, confirming their placement on the same side of the pyridine ring.

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂), the calculated monoisotopic mass is 209.979 Da.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙). Due to the presence of one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by two mass units (e.g., at m/z 210 and 212). This doublet is a definitive indicator of a monobrominated compound.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula, C₈H₇BrN₂.

The fragmentation pattern in the mass spectrum provides structural information. Plausible fragmentation pathways for this compound could include:

Loss of a bromine radical (Br•) from the molecular ion to give a fragment at m/z 131.

Loss of a hydrogen cyanide molecule (HCN) from the pyrrole or pyridine ring.

Fission of the methyl group.

Predicted Mass Spectrometry Data

Ion m/z (for ⁷⁹Br/⁸¹Br) Description
[M]⁺˙ 210 / 212 Molecular Ion
[M+H]⁺ 211 / 213 Protonated Molecular Ion (in ESI/CI)
[M-Br]⁺ 131 Loss of Bromine radical

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis in the Solid State

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine , offers significant insight. nih.gov

The fused pyrrolopyridine ring system is expected to be essentially planar. nih.gov In the crystal lattice, molecules of this type commonly form centrosymmetric dimers through N-H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. nih.gov These dimers can be further linked by other non-covalent interactions, such as π–π stacking of the aromatic rings and weaker C-H···π contacts, to form a stable three-dimensional supramolecular architecture. The presence of the bromine atom may also lead to halogen bonding interactions within the crystal packing.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display characteristic absorption bands.

Predicted IR Absorption Bands

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Pyrrole N-H 3100 - 3300 Medium, Sharp
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium
C-H Stretch (Aliphatic) Methyl C-H 2850 - 3000 Medium
C=C / C=N Stretch Aromatic Rings 1400 - 1650 Strong to Medium
C-N Stretch Pyrrole/Pyridine 1200 - 1350 Medium
C-Br Stretch Bromo-Aromatic < 800 Medium to Weak

The sharp N-H stretching band is characteristic of the pyrrole moiety. The region between 1400 and 1650 cm⁻¹ will contain several bands corresponding to the stretching vibrations of the fused aromatic ring system. The C-Br stretch appears in the low-frequency fingerprint region and can help confirm the presence of the bromine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Properties for Electronic Structure and Photophysical Studies

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented electronic and photophysical properties of this compound. Despite its availability from commercial suppliers for research purposes, detailed experimental studies characterizing its ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra have not been published.

The electronic properties of the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), and its isomers are known to be influenced by the position of the nitrogen atom in the pyridine ring and the nature and position of various substituents. Computational studies and experimental work on related azaindole isomers suggest that their photophysical behavior is governed by a complex interplay of close-lying nπ* and ππ* excited states. The relative energies of these states, which dictate the fluorescence quantum yields and decay pathways, are sensitive to solvent polarity and substitution patterns.

For instance, studies on other bromo-substituted indole (B1671886) and azaindole derivatives have shown varied effects on their spectroscopic properties. Bromine, being an electron-withdrawing and heavy atom, can influence the absorption and emission wavelengths and often quenches fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, without specific experimental data for this compound, any discussion of its specific absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), or fluorescence quantum yield (ΦF) would be purely speculative.

Further experimental investigation is required to elucidate the electronic transitions and photophysical behavior of this compound and its derivatives. Such studies would be valuable for understanding its electronic structure and for potential applications in fields where specific photophysical properties are desired, such as in the development of molecular probes or functional materials.

Due to the absence of published research data, no data tables on the UV-Vis and fluorescence properties of this specific compound can be generated at this time.

Computational Chemistry and Theoretical Investigations of 6 Bromo 5 Methyl 1h Pyrrolo 3,2 B Pyridine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

No published studies were found that detail the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine. Such analyses are crucial for understanding a molecule's kinetic stability and chemical reactivity. For related molecules like 2-bromo-5-methylpyridine, these parameters have been calculated using methods such as DFT (B3LYP), but equivalent data for the target compound is not available. niscpr.res.inresearchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States

A search for theoretical investigations into the reaction mechanisms and transition states involving this compound yielded no results. This type of research is essential for predicting reaction pathways, understanding kinetic and thermodynamic control, and designing novel synthetic routes.

Conformational Analysis and Energy Landscapes

There is no available literature on the conformational analysis or potential energy landscapes of this compound. Such studies would provide insight into the molecule's stable isomers, rotational barriers, and three-dimensional structure, which are fundamental to its interaction with biological targets.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their correlation with experimental data have not been reported. While DFT has been used to calculate and correlate spectroscopic data for similar structures, this specific analysis for the target compound is absent from the scientific literature. niscpr.res.in

Molecular Modeling and Docking Studies for Conceptual Interaction Profiling

No molecular modeling or docking studies specifically featuring this compound have been published. These computational techniques are vital for predicting the binding affinity and interaction patterns of a molecule with biological targets like proteins or enzymes.

In the absence of any docking studies, there is no theoretical elucidation of ligand-target binding mechanisms for this compound. Research on analogous heterocyclic structures often involves docking to understand interactions with specific enzyme active sites, but this has not been applied to the compound . nih.govnih.govresearchgate.net

No computational Structure-Activity Relationship (SAR) studies for derivatives of a this compound scaffold have been reported. SAR studies are critical in medicinal chemistry for optimizing lead compounds to enhance biological activity and selectivity. nih.gov

Calculation and Interpretation of Quantum Chemical Descriptors

As of the latest available research, specific computational studies detailing the quantum chemical descriptors for this compound have not been published in peer-reviewed literature. Theoretical investigations using methods such as Density Functional Theory (DFT) are crucial for elucidating the electronic structure, reactivity, and other molecular properties of novel compounds. However, dedicated research providing detailed data tables and interpretations of these descriptors for this compound is not yet publicly accessible.

In general, such computational studies would involve the calculation of a range of quantum chemical descriptors to predict the molecule's behavior. These descriptors typically include:

Highest Occupied Molecular Orbital (HOMO) energy: This descriptor is associated with the electron-donating ability of a molecule. A higher HOMO energy suggests a greater tendency to donate electrons to an acceptor.

Lowest Unoccupied Molecular Orbital (LUMO) energy: This relates to the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.

HOMO-LUMO energy gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Ionization Potential (IP): The energy required to remove an electron from a molecule, which can be related to the HOMO energy through Koopmans' theorem (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule, which can be approximated from the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ): A measure of the ability of a molecule to attract electrons, often calculated as χ ≈ (IP + EA) / 2.

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (IP - EA) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): This global reactivity descriptor measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -(IP + EA) / 2).

Without specific research on this compound, it is not possible to provide a data table with the calculated values for these descriptors or a detailed interpretation of its specific electronic properties and reactivity based on such calculations. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group on the pyrrolopyridine core would undoubtedly influence these quantum chemical parameters in a nuanced way, making dedicated theoretical studies a valuable endeavor for future research.

Applications in Academic Chemical Research and Scaffold Exploration

6-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine as a Versatile Synthetic Building Block.

The utility of brominated heterocyclic compounds in organic synthesis is well-established. The bromine atom in this compound can be readily displaced or used in coupling reactions to introduce a wide range of substituents, thereby enabling the synthesis of diverse compound libraries.

Brominated azaindoles are key intermediates in the synthesis of complex polycyclic heteroaromatic systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are commonly employed to functionalize the bromo-substituted position. nih.gov These reactions allow for the fusion of additional aromatic or heteroaromatic rings to the pyrrolopyridine core, leading to the creation of novel and structurally complex molecules with potential applications in materials science and medicinal chemistry. While direct examples involving this compound are not prominent in the literature, its structure is amenable to these synthetic strategies.

The azaindole scaffold is a cornerstone in the development of complex molecules for chemical biology. pharmablock.com Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing molecules that can interact with biological targets. The bromo and methyl groups on this compound offer opportunities for diversification, allowing chemists to systematically modify the scaffold to probe biological systems and develop new therapeutic agents. mdpi.com

Development of Chemical Probes and Tools for Fundamental Molecular Biology Research (In Vitro Studies)

Chemical probes are essential tools for dissecting complex biological processes. The pyrrolopyridine scaffold has been integral to the development of such probes, particularly in the study of cellular signaling.

Derivatives of pyrrolopyridine have been developed to modulate the activity of key proteins in cellular signaling cascades. nih.gov These compounds can be used to study the roles of specific enzymes and receptors in both normal and pathological cellular processes. The structural features of this compound make it a promising starting point for the synthesis of chemical probes to investigate signaling pathways with high precision.

The pyrrolopyridine nucleus is a well-known mimic of the purine (B94841) ring of ATP, the primary energy currency in cells and a substrate for kinase enzymes. nih.gov This structural similarity has made pyrrolopyridine derivatives a major focus in the development of kinase inhibitors. nih.govmdpi.com Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov

Bromo-azaindole derivatives have been instrumental in the design of potent and selective kinase inhibitors. nih.gov The bromine atom serves as a key attachment point for various side chains that can confer selectivity for specific kinases. mdpi.com While specific kinase inhibition data for this compound is not available, its core structure is highly relevant for this application. The methyl group could potentially provide additional steric or electronic interactions within the kinase active site, influencing potency and selectivity.

Table 1: Examples of Pyrrolopyridine Derivatives as Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic Area
Pyrrolo[2,3-d]pyrimidinesVEGFR2, EGFR, Her2, CDK2Cancer
7-AzaindolesB-Raf, DYRK1ACancer, Neurological Disorders
PyrrolopyrimidinesBruton's tyrosine kinase (BTK)B-cell malignancies
PyrrolopyridinesJanus Kinase 1 (JAK1)Immune-inflammatory diseases

This table presents examples of kinase targets for the broader class of pyrrolopyridine derivatives and is not specific to this compound.

Exploration in Materials Science Research

The application of pyrrolopyridine derivatives in materials science is an emerging area of research. The fused aromatic system and the presence of heteroatoms give these molecules interesting photophysical and electronic properties. While there is limited specific information on the use of this compound in this field, related heterocyclic compounds have been incorporated into organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The potential for functionalization via the bromo group could allow for the tuning of its properties for specific material applications.

Potential Applications in Organic Electronics and Optoelectronics

The pyrrolo[3,2-b]pyridine scaffold is a component of larger, planar heterocyclic systems that are of significant interest in the fields of organic electronics and optoelectronics. While research may not always focus on the 6-bromo-5-methyl derivative specifically, studies on related pyrrolo[3,2-b]pyrrole (B15495793) cores, which share structural similarities, highlight the potential of this heterocyclic family.

Researchers have synthesized complex dyes incorporating a planar pyrrolo[3,2-b]pyrrole core. rsc.org These molecules have demonstrated notable photophysical properties, including strong fluorescence and deep red emission. rsc.org The electronic characteristics of these materials can be fine-tuned by adding different substituents. For instance, the replacement of pyridine (B92270) with quinoline (B57606) and the addition of diarylamino groups can induce a bathochromic shift in the spectral features. rsc.org

Electrochemical studies on these related systems revealed that the highest occupied molecular orbital (HOMO) is located at approximately -5.35 eV, indicating they are relatively electron-rich. rsc.org This property, combined with their strong absorption and emission characteristics, makes the broader pyrrolo[3,2-b]pyridine scaffold a promising candidate for incorporation into materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and fluorescent probes. The bromo- and methyl-substituents on "this compound" serve as handles for further chemical modification to tailor these electronic and optical properties.

Below is a table summarizing the photophysical properties of related pyrrolopyrrole dyes, illustrating the potential of the core scaffold.

Compound FeatureMax. Absorption (nm)Max. Emission (nm)Stokes Shift (cm⁻¹)
Pyridine substituents567580390
Quinoline substituents572590530
Diarylamino groups588621910

This data is derived from studies on related pyrrolo[3,2-b]pyrrole systems and is intended to be illustrative of the potential of the core scaffold. rsc.org

Development of Novel Functional Organic Materials

The pyrrolo[3,2-b]pyridine core is a foundational building block for constructing novel functional organic materials. The high reactivity at certain positions of the pyrrole (B145914) ring within the fused system makes it a convenient starting point for creating larger, ladder-type heterocycles. rsc.org

One area of exploration involves the incorporation of boron atoms into the heterocyclic framework to create BN-embedded polycyclic aromatic hydrocarbons (PAHs). rsc.org These materials have shown high absorption coefficients and strong fluorescence in both solution and solid states, with minimal Stokes shifts. rsc.org The synthesis of such complex molecules often relies on the availability of versatile precursors like this compound, where the bromine atom provides a reactive site for cross-coupling reactions to build the extended π-conjugated system.

The planarity of the pyrrolo[3,2-b]pyrrole core, confirmed by X-ray crystallography in some derivatives, is another crucial feature for developing functional materials. rsc.org This planarity facilitates π-π stacking in the solid state, which is essential for charge transport in organic semiconductors. Therefore, "this compound" is a key intermediate for creating materials with tailored electronic properties for applications in organic field-effect transistors (OFETs) and other electronic devices.

Role in Advancing Organic Reaction Methodologies and Catalyst Design

The compound this compound and its isomers are instrumental in advancing organic reaction methodologies. The presence of a bromine atom on the pyridine ring is particularly significant. This halogen functionality serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.

Methodologies such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed at the bromo-position to introduce new carbon-carbon and carbon-heteroatom bonds. This capability allows chemists to systematically modify the pyrrolo[3,2-b]pyridine core, attaching diverse functional groups to explore structure-activity relationships or build complex molecular architectures. myskinrecipes.com For example, similar bromo-substituted heterocyclic intermediates are widely used in the synthesis of kinase inhibitors and other biologically active molecules. myskinrecipes.com

The utility of this scaffold in complex syntheses helps drive the development and optimization of catalytic systems. The specific electronic nature of the pyrrolo[3,2-b]pyridine ring system can influence the efficiency of catalytic cycles, prompting research into new ligands or catalyst conditions to achieve higher yields and selectivity for reactions involving this and similar heterocyclic substrates.

Future Research Directions and Opportunities for the Pyrrolo[3,2-b]pyridine Core

The pyrrolo[3,2-b]pyridine core represents a fertile ground for future chemical research. The versatility of this scaffold opens up numerous avenues for exploration across multiple disciplines.

Key Future Directions:

Materials Science: A major opportunity lies in the systematic design and synthesis of novel π-conjugated systems for organic electronics. Future work could focus on creating a library of derivatives by exploiting the reactivity of precursors like this compound. This would allow for a deeper understanding of the structure-property relationships governing their optical and electronic behavior. The development of polymers and dendrimers based on this core could lead to new high-performance materials.

Synthetic Methodology: There is an ongoing need for more efficient and selective methods to functionalize the pyrrolo[3,2-b]pyridine scaffold. Research into C-H activation, for example, could provide alternative routes to modify the core without relying on pre-functionalized halides, offering a more atom-economical approach to creating molecular diversity.

Medicinal Chemistry: The pyridine scaffold is a core component in a wide variety of approved drugs. researchgate.netrsc.org Fused heterocyclic systems, including various isomers of pyrrolopyridine, are actively being investigated for their biological activities, such as kinase inhibition. researchgate.netmdpi.comrsc.org The this compound scaffold can be used to generate novel compounds for screening against a range of biological targets.

The continued exploration of the chemistry of the pyrrolo[3,2-b]pyridine core is expected to yield significant advancements in materials science, catalysis, and the discovery of new biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine, and how can yield be maximized?

  • Methodology : The compound can be synthesized via bromination of a pyrrolo-pyridine precursor using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Precursor preparation : Start with 5-methyl-1H-pyrrolo[3,2-b]pyridine, and protect reactive sites (e.g., NH groups) to avoid side reactions .
  • Bromination : Use NBS in anhydrous dichloromethane at 0–25°C, monitoring progress via TLC or LC-MS. Purify via flash chromatography (heptane:ethyl acetate gradients) .
  • Yield optimization : Adjust stoichiometry (1.1–1.3 eq NBS) and reaction time (2–4 hours) to minimize over-bromination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H NMR (DMSO-d6d_6) shows distinct peaks for the pyrrolo-pyridine core (δ 8.3–8.4 ppm for aromatic protons) and methyl group (δ 2.5 ppm). 13^{13}C NMR confirms bromine substitution (C-Br ~95–100 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 211.06 g/mol; observed: 211.05 ± 0.01) .
  • X-ray crystallography : Resolves regiochemistry of bromine and methyl substituents, critical for SAR studies .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • Kinase inhibition assays : Test against FGFRs (fibroblast growth factor receptors) due to structural similarity to known inhibitors. Use ATP-competitive assays with recombinant kinases .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare with positive controls (e.g., staurosporine) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for SAR studies?

  • Methodology :

  • Cross-coupling reactions : Use Pd(PPh3_3)4_4/XPhos catalysts for Suzuki-Miyaura couplings at the 6-bromo position. For example, react with aryl boronic acids (toluene/EtOH, 105°C) to introduce substituents .
  • Protecting group strategies : Protect the NH group with Boc or SEM groups to direct reactions to the methyl position. Deprotect post-functionalization using TFA or HCl .

Q. What contradictions exist in reported biological data for pyrrolo-pyridine derivatives, and how can they be resolved?

  • Analysis : Discrepancies in IC50_{50} values (e.g., FGFR1 inhibition ranging from 10 nM to 1 µM) may arise from:

  • Assay conditions : Variability in ATP concentrations or buffer pH. Standardize assays using recombinant kinases and uniform protocols .
  • Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to avoid aggregation artifacts .
  • Structural analogs : Compare with 6-bromo-2-methyl analogs (e.g., MFCD12963036) to isolate methyl vs. bromine effects .

Q. What computational tools are recommended for predicting the binding mode of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFRs. Validate with co-crystallized ligands (PDB: 3TT0) .
  • MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of binding poses. Focus on hydrogen bonds with kinase hinge regions .
  • QSAR models : Train models using datasets of pyrrolo-pyridine derivatives with reported IC50_{50} values. Highlight key descriptors (e.g., logP, polar surface area) .

Q. How can researchers address synthetic challenges in scaling up this compound for in vivo studies?

  • Methodology :

  • Continuous flow chemistry : Optimize bromination and coupling steps in microreactors to improve heat transfer and reduce reaction time .
  • Purification : Replace flash chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
  • Quality control : Implement in-line PAT (process analytical technology) tools like FTIR to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.